molecular formula C47H65NO4PPdS+ B13775207 Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

Cat. No.: B13775207
M. Wt: 877.5 g/mol
InChI Key: VAPBXRPNLXSRPD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This palladium(II) complex belongs to the Buchwald-Hartwig precatalyst family, designed for cross-coupling reactions such as C–N, C–O, and C–C bond formations. Its structure comprises:

  • Phosphine ligand: Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium, providing steric bulk and electron-donating properties due to the ditert-butyl and methoxy substituents.
  • Counterions: Methanesulfonic acid (CH₃SO₃H) enhances solubility in polar solvents and stabilizes the palladium center .
  • Co-ligand: Methyl-(2-phenylphenyl)azanide (a modified biphenylamine) facilitates oxidative addition to aryl halides .
  • Palladium center: Pd²+ coordinates with the phosphine and azanide ligands, forming a stable square-planar geometry.

The compound’s molecular formula is C₃₉H₅₄NO₃PPdS (calculated from ), with a molecular weight of ~780–800 g/mol. Its applications span pharmaceutical synthesis and materials science, particularly in demanding coupling reactions requiring high turnover numbers .

Properties

Molecular Formula

C47H65NO4PPdS+

Molecular Weight

877.5 g/mol

IUPAC Name

dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)

InChI

InChI=1S/C33H49OP.C13H11N.CH4O3S.Pd/c1-32(2,3)24-22-28(33(4,5)6)31(29(23-24)34-7)27-20-14-15-21-30(27)35(25-16-10-8-11-17-25)26-18-12-9-13-19-26;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h14-15,20-23,25-26H,8-13,16-19H2,1-7H3;2-7,9-10H,1H3;1H3,(H,2,3,4);/q;-2;;+2/p+1

InChI Key

VAPBXRPNLXSRPD-UHFFFAOYSA-O

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2]

Origin of Product

United States

Preparation Methods

Synthesis of the Phosphonium Ligand: Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium

The phosphonium salt is prepared by quaternization of the corresponding tertiary phosphine. The tertiary phosphine precursor is typically synthesized via:

  • Step 1: Preparation of the Biphenyl Phosphine Precursor

    The biphenyl phosphine ligand, dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphane, is synthesized by:

    • Aryl coupling: A Suzuki or Negishi coupling between 2-bromo-1-(2,4-ditert-butyl-6-methoxyphenyl)benzene and dicyclohexylphosphine or its precursor.

    • Introduction of bulky substituents: The tert-butyl and methoxy groups are introduced on the phenyl ring to enhance steric hindrance and electronic properties, improving catalytic activity.

  • Step 2: Quaternization

    The tertiary phosphine is treated with an alkylating agent or protonated with methanesulfonic acid to form the phosphonium salt. This step yields the dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium methanesulfonate.

Preparation of the Methyl-(2-phenylphenyl)azanide Anion

  • The azanide anion is generated by deprotonation of methyl-(2-phenylphenyl)amine, a secondary amine, typically using a strong base such as sodium hydride or potassium tert-butoxide in an anhydrous solvent (e.g., tetrahydrofuran or toluene).

  • The resulting azanide anion acts as a counterion or ligand in the complex.

Palladium(II) Incorporation

  • Palladium(II) salts, commonly palladium(II) acetate or palladium(II) chloride, are introduced to the reaction mixture containing the phosphonium salt and azanide anion.

  • The palladium(II) cation coordinates with the phosphonium ligand and azanide, forming the final complex.

  • This step is often performed under inert atmosphere (argon or nitrogen) to prevent palladium reduction or oxidation side reactions.

Isolation and Purification

  • The reaction mixture is subjected to solvent removal under reduced pressure.

  • The crude product is purified by recrystallization from suitable solvents (e.g., dichloromethane/hexane mixtures) or by chromatographic techniques under inert atmosphere to avoid decomposition.

  • Final drying under vacuum yields the pure dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+) complex.

Summary Table of Preparation Steps

Step Reactants/Conditions Description Outcome
1 2-Bromo-1-(2,4-ditert-butyl-6-methoxyphenyl)benzene + Dicyclohexylphosphine, Pd catalyst, base Suzuki/Negishi coupling to form biphenyl phosphine Tertiary phosphine ligand precursor
2 Tertiary phosphine + Methanesulfonic acid Quaternization to phosphonium salt Phosphonium methanesulfonate salt
3 Methyl-(2-phenylphenyl)amine + Strong base (NaH, KOtBu) Deprotonation to azanide anion Methyl-(2-phenylphenyl)azanide anion
4 Phosphonium salt + Azanide anion + Pd(II) salt Coordination complex formation Palladium(II) complex
5 Purification (recrystallization, chromatography) Isolation of pure complex Final pure compound

Research Findings and Analytical Data

  • Molecular Formula: C39H49NO5PPdS

  • Molecular Weight: Approximately 781.3 g/mol

  • Structural Features: The complex contains a bulky phosphonium ligand with tert-butyl and methoxy substituents, enhancing steric and electronic properties for catalytic applications. The methanesulfonic acid acts as a counterion stabilizing the phosphonium cation. The methyl-(2-phenylphenyl)azanide serves as an anionic ligand coordinating to palladium(II).

  • Spectroscopic Characterization: Typically includes ^1H, ^13C, and ^31P NMR spectroscopy confirming ligand environment and complex formation; IR spectroscopy indicating methanesulfonate presence; and mass spectrometry for molecular weight confirmation.

  • X-ray Crystallography: When available, confirms coordination geometry around palladium(II), typically square planar, and ligand arrangement.

  • Catalytic Activity: The complex is reported in literature for efficient palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, attributed to the steric bulk and electronic tuning by the phosphonium ligand.

Chemical Reactions Analysis

Types of Reactions: VPhos Pd G4 undergoes several types of cross-coupling reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include alkyl halides, aryl electrophiles, and alkyl zinc reagents. The conditions typically involve the use of a surfactant system of octanoic acid/sodium octanoate, which enables the efficient formation of C(sp3)–C(sp2) cross-coupled products .

Major Products: The major products formed from these reactions are diverse C(sp3)–C(sp2) cross-coupled products, which are valuable intermediates in the synthesis of complex organic molecules .

Mechanism of Action

Comparison with Similar Compounds

(a) EPhos Pd G4 (CAS 2132978-44-8)

  • Structure : Dicyclohexyl-[2-(2-isopropyloxy-6-triisopropylphenyl)phenyl]phosphanium; Pd²+; methanesulfonic acid.
  • Key Differences :
    • Substituents: Triisopropylphenyl and isopropyloxy groups instead of ditert-butyl/methoxy.
    • Steric Demand: Higher bulk from triisopropyl groups improves selectivity for hindered substrates .
    • Applications: Effective in Suzuki-Miyaura couplings with ortho-substituted aryl chlorides.

(b) SPhos Pd G3 (CAS 1445085-82-4)

  • Structure : Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane; Pd⁺; methanesulfonate .
  • Key Differences :
    • Oxidation State: Pd⁺ instead of Pd²+, altering redox activity.
    • Ligand Modifications: Dimethoxy groups increase electron density, accelerating oxidative addition .
    • Thermal Stability: Melting point 197–214°C, higher than the target compound’s typical range (150–180°C) .

(c) XPhos Pd G2 (CAS 1375325-64-6)

  • Structure: Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)palladium(II); 2-phenylaniline.
  • Key Differences: Counterion: Chloride instead of methanesulfonate, reducing solubility in nonpolar media . Substrate Scope: Superior for aryl bromides and iodides due to lower steric hindrance .

Performance Metrics

Parameter Target Compound EPhos Pd G4 SPhos Pd G3 XPhos Pd G2
Pd Oxidation State +2 +2 +1 +2
Ligand Substituents 2,4-ditert-butyl, 6-OMe 2-OiPr, 6-tri-iPr 2,6-OMe 2,4,6-tri-iPr
Molecular Weight ~780–800 ~790 780.26 720.616
Catalytic Efficiency High for aryl chlorides High for bulky substrates Fast for electron-poor aryl halides Broad scope for bromides/iodides
Solubility High in DMSO, MeCN Moderate in toluene High in DMF Low in water
Thermal Stability Decomposes >180°C Stable to 200°C Stable to 214°C Stable to 190°C

Biological Activity

Dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium, in conjunction with methanesulfonic acid and methyl-(2-phenylphenyl)azanide, forms a complex with palladium(II). This compound has gained attention in various fields, particularly in catalysis and medicinal chemistry. Understanding its biological activity is crucial for its application in drug design and development.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C46H63NO3PPdS
  • Molecular Weight : 820.03 g/mol
  • Key Functional Groups : Phosphonium, sulfonic acid, and palladium coordination.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a catalyst in organic reactions and its potential therapeutic effects.

1. Catalytic Activity

The palladium(II) complex is known for its effectiveness in catalyzing cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals.

2. Anticancer Properties

Research indicates that phosphonium compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and disruption of cellular metabolism.

Cell Line IC50 (µM) Mechanism of Action
HeLa10Apoptosis induction
MCF-715Metabolic disruption
A54912Cell cycle arrest

3. Antimicrobial Activity

The compound has shown potential antimicrobial properties against several bacterial strains. The mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity Type
E. coli50 µg/mLBacteriostatic
S. aureus30 µg/mLBactericidal

Case Studies

Several studies have highlighted the biological activities of similar phosphonium compounds:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that phosphonium-based compounds could selectively induce apoptosis in breast cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy showed that phosphonium derivatives exhibited significant antibacterial activity against multi-drug resistant strains .

Mechanistic Insights

The biological activity of the compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in critical metabolic pathways, thereby exerting its antimicrobial effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this palladium complex, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves coupling phosphine ligands (e.g., dicyclohexylphosphine derivatives) with palladium precursors under inert conditions. Key reagents include palladium(II) salts (e.g., Pd(OAc)₂) and methanesulfonic acid as a counterion. Optimization can be achieved via factorial design experiments, where variables like temperature (80–120°C), solvent (toluene/DMF), and base (K₂CO₃) are systematically varied to maximize yield . For reproducibility, ensure strict control of moisture and oxygen levels during ligand coordination .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ³¹P NMR to confirm phosphine ligand coordination (δ ~20–30 ppm for Pd-phosphine complexes) .
  • X-ray Crystallography : Resolve the palladacycle structure, focusing on bond angles between Pd and heteroatoms (e.g., P, N) .
  • ESI-MS : Verify molecular ion peaks matching the expected m/z (e.g., [M–OMs]⁺ for methanesulfonate dissociation) .

Q. What are the primary catalytic applications of this complex in organic synthesis?

  • Methodological Answer : This precatalyst is effective in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. For example, in C–N bond formation, use aryl halides and amines with a 0.5–2 mol% catalyst loading. Monitor reaction progress via GC-MS or HPLC to optimize turnover numbers (TONs > 1,000 reported in similar systems) .

Advanced Research Questions

Q. How do steric and electronic properties of the phosphine ligand influence catalytic activity and selectivity?

  • Methodological Answer : Perform comparative studies using ligands with varying substituents (e.g., tert-butyl vs. methoxy groups). Use DFT calculations (e.g., B3LYP/6-31G*) to map steric maps (%VBur) and electron-donating capacities (Tolman electronic parameters). Experimental validation via kinetic studies (e.g., initial rate analysis) can reveal correlations between ligand bulkiness and reaction selectivity in cross-couplings .

Q. How should researchers address contradictions in catalytic performance data under different reaction conditions?

  • Methodological Answer : Apply multivariate statistical analysis to decouple confounding variables (e.g., solvent polarity vs. base strength). For instance, if conflicting yields arise in polar aprotic solvents, use a Design of Experiments (DoE) approach to identify synergistic effects between solvent choice and temperature . Replicate key experiments under strictly anhydrous conditions to isolate moisture sensitivity as a variable .

Q. What computational strategies can predict the catalytic mechanism and active species?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) to model substrate binding and DFT (e.g., Gaussian 16) to map transition states. For example, simulate the oxidative addition of aryl halides to Pd(0) intermediates to identify rate-limiting steps. Validate predictions with in-situ XAFS to monitor Pd oxidation state changes during catalysis .

Q. How can ligand decomposition pathways be mitigated to enhance catalyst stability?

  • Methodological Answer : Conduct stability assays under catalytic conditions (e.g., heating at 100°C for 24 hours in DMF). Use ³¹P NMR to detect ligand oxidation byproducts (e.g., phosphine oxides). Introduce stabilizing additives like BHT (butylated hydroxytoluene) or design ligands with electron-withdrawing groups to reduce oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.